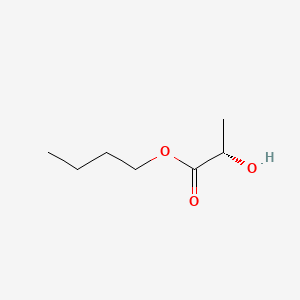

Propanoic acid, 2-hydroxy-, butyl ester, (2S)-

Descripción

Propanoic acid, 2-hydroxy-, butyl ester, (2S)- (CAS: 687-47-8), also known as (S)-butyl lactate, is a chiral ester derived from lactic acid (2-hydroxypropanoic acid). Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol. The compound features a butyl ester group attached to the hydroxyl-bearing carbon of (S)-lactic acid, giving it distinct stereochemical and functional properties.

This ester is notable for its role in flavor and fragrance industries, contributing fruity, creamy, or buttery notes to food products. It occurs naturally in fermented foods, such as apples and lab-fermented bee pollen, where microbial activity synthesizes esters from organic acids and alcohols . Its enantiomeric purity (S-configuration) may influence sensory perception, as seen in analogous compounds like ethyl lactate, where the (S)-enantiomer is preferred in food applications .

Propiedades

IUPAC Name |

butyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRABAEUHTLLEML-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042335 | |

| Record name | Butyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34451-19-9 | |

| Record name | Butyl (2S)-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Butyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, butyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL LACTATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33GLZ553P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

Propanoic acid, 2-hydroxy-, butyl ester, commonly referred to as butyl lactate, is an ester derived from lactic acid. This compound has garnered attention due to its diverse biological activities and potential applications in various fields including pharmaceuticals, food preservation, and cosmetics. This article explores the biological activity of butyl lactate, focusing on its antimicrobial properties, metabolic effects, and implications in drug formulation.

- Chemical Formula : C7H14O3

- Molecular Weight : 146.1843 g/mol

- IUPAC Name : Propanoic acid, 2-hydroxy-, butyl ester

Biological Activity Overview

Butyl lactate exhibits several biological activities that make it a compound of interest in both research and industrial applications. Key activities include:

- Antimicrobial Properties : Studies have demonstrated that butyl lactate possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for use in food preservation and as a disinfectant.

- Metabolic Effects : As a metabolite of lactic acid, butyl lactate plays a role in energy metabolism. Its involvement in metabolic pathways can influence cellular energy production and overall metabolic health.

- Drug Formulation : The compound's ability to enhance membrane permeability has been explored in drug development, particularly as a means to improve the bioavailability of certain therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of butyl lactate against various microorganisms. A notable study reported the Minimum Inhibitory Concentrations (MICs) for several bacterial strains:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | 1.0 |

These findings suggest that butyl lactate could be utilized as an effective antimicrobial agent in both clinical and agricultural settings .

Metabolic Role

Butyl lactate is recognized for its role in metabolic processes, particularly in the context of energy production. It is involved in the conversion of carbohydrates to energy through glycolysis and subsequent pathways. Research indicates that butyl lactate can influence the metabolic rate and may have implications for weight management and metabolic disorders .

Case Studies

- Food Preservation : A case study evaluated the effectiveness of butyl lactate as a preservative in dairy products. Results indicated that incorporating butyl lactate significantly extended shelf life by inhibiting microbial growth without compromising product quality .

- Pharmaceutical Applications : In drug formulation studies, butyl lactate was used as a solvent to enhance the solubility and bioavailability of poorly soluble drugs. The results demonstrated improved absorption rates in vitro compared to traditional solvents .

Aplicaciones Científicas De Investigación

Pharmaceuticals

Butyl lactate serves as an excipient and solvent in drug formulations. Its ability to enhance the solubility of poorly soluble drugs is particularly beneficial in improving bioavailability. Studies have shown that butyl lactate can increase the absorption rates of therapeutic agents when used in self-microemulsifying systems.

Case Study : A study demonstrated that using butyl lactate as a solvent significantly improved the solubility of a poorly soluble drug in vitro compared to conventional solvents. This enhancement is attributed to its favorable physicochemical properties that facilitate drug delivery.

Food Preservation

As a food additive, butyl lactate exhibits antimicrobial properties that inhibit the growth of various pathogens. Its application in food preservation helps extend shelf life without compromising product quality.

Data Table: Antimicrobial Activity of Butyl Lactate

| Microorganism | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | 1.0 |

This table illustrates the efficacy of butyl lactate against common foodborne pathogens, supporting its use as a natural preservative.

Cosmetics

In cosmetic formulations, butyl lactate acts as a solvent and emollient. Its compatibility with other ingredients enhances product stability and texture. The compound's mild nature makes it suitable for sensitive skin applications.

Environmental Impact

Due to its biodegradable nature, butyl lactate is being explored as a sustainable alternative to traditional organic solvents in various research applications. Its use can potentially reduce environmental concerns associated with solvent persistence and toxicity.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table compares Propanoic acid, 2-hydroxy-, butyl ester, (2S)- with structurally related esters, emphasizing differences in molecular structure, natural occurrence, and sensory attributes:

| Compound Name | Molecular Formula | Molecular Weight | Ester Chain | Hydroxyl Group | Natural Source | Aroma Profile |

|---|---|---|---|---|---|---|

| Propanoic acid, 2-hydroxy-, butyl ester (2S) | C₇H₁₄O₃ | 146.18 | Butyl | Yes (2S) | Apples, Fermented products | Fruity, creamy |

| Propanoic acid, butyl ester | C₇H₁₄O₂ | 130.18 | Butyl | No | Chinese liquors | Sweet, fruity |

| Propanoic acid, 2-hydroxy-, ethyl ester (S) | C₅H₁₀O₃ | 118.13 | Ethyl | Yes (S) | Fermented bee pollen | Mild, sweet |

| Butanoic acid, butyl ester | C₈H₁₆O₂ | 144.21 | Butyl | No | Apples, bananas | Pungent, cheesy |

| Propanoic acid, 2-methyl-, 3-methylbutyl ester | C₉H₁₈O₂ | 158.24 | 3-methylbutyl | No | Apricot/peach kernel extracts | Green, fruity |

Key Observations:

Hydroxyl Group Impact: The hydroxyl group in (S)-butyl lactate enhances its polarity compared to non-hydroxylated esters (e.g., propanoic acid butyl ester). This increases solubility in aqueous matrices, making it more prevalent in fermented beverages and fruit tissues . Hydroxyl-free analogues, such as propanoic acid butyl ester, exhibit higher volatility and stronger fruity notes, as seen in Chinese soy sauce aroma-type liquors .

Ester Chain Length: Shorter chains (e.g., ethyl in ethyl lactate) reduce molecular weight and boiling point, leading to sharper, quicker-releasing aromas. Butyl esters, with longer chains, persist longer in sensory profiles . Branched esters (e.g., propanoic acid, 2-methyl-, 3-methylbutyl ester) introduce steric hindrance, altering enzymatic synthesis pathways and aroma thresholds .

Enantiomeric Specificity :

- The (S)-configuration in butyl lactate mirrors trends observed in ethyl lactate, where enantiomeric purity correlates with preferred flavor qualities. For example, (S)-ethyl lactate is favored over the (R)-form in dairy products .

Physicochemical Properties

Métodos De Preparación

Direct Esterification of (2S)-2-Hydroxypropanoic Acid with Butanol

The most straightforward method involves the esterification of (2S)-2-hydroxypropanoic acid (L-lactic acid) with butanol under acidic catalysis.

- Procedure : The acid and butanol are refluxed in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Water formed during the reaction is continuously removed to drive the equilibrium toward ester formation.

- Conditions : Typically, reflux temperatures around 100–120 °C are used. The reaction time varies from several hours to overnight depending on scale and catalyst.

- Notes : This method requires careful control to prevent racemization of the chiral center and side reactions such as dehydration.

This classical Fischer esterification method is widely used but may suffer from moderate yields and potential racemization without optimized conditions.

Enzymatic Esterification Using Lipases

Biocatalytic approaches utilize lipase enzymes to catalyze the esterification of (2S)-2-hydroxypropanoic acid with butanol.

- Advantages : High stereoselectivity preserving the (2S) configuration, mild reaction conditions (ambient temperature, neutral pH), and environmentally friendly.

- Typical Conditions : Immobilized lipase (e.g., Candida antarctica lipase B) in organic solvents or solvent-free systems, reaction temperatures around 30–50 °C.

- Yields and Purity : Enzymatic methods often yield high enantiomeric excess (>99%) and good conversion rates.

This method is preferred in pharmaceutical and fine chemical production due to its selectivity and mildness.

Synthesis via O-Alkylation of Protected (2S)-2-Hydroxypropanoic Acid Derivatives

A more complex synthetic route involves protecting the hydroxy group of (2S)-2-hydroxypropanoic acid, followed by selective O-alkylation with butyl halides.

-

- Protection of the hydroxy group (e.g., as a silyl ether or benzyl ether).

- Activation of the carboxylic acid group (e.g., conversion to acid chloride or anhydride).

- Alkylation with butyl halide under basic conditions.

- Deprotection to yield the (2S)-butyl ester.

Research Example : Procedures involving selective O-alkylation of L-tyrosine derivatives have been reported, using bases such as NaOH or KOH and alkyl halides in suitable solvents to achieve high purity and yield of chiral esters.

Advantages : Allows fine control over stereochemistry and functional group transformations. Suitable for complex molecule synthesis.

Condensation of Glyoxylic Acid Esters with Alkanals Catalyzed by Secondary Amines

A patented process describes the preparation of 2-hydroxy acid esters by condensation of glyoxylic acid esters with alkanals (including butyraldehyde) catalyzed by secondary amine-carboxylic acid salt systems.

-

- Equimolar mixtures of glyoxylic acid esters and alkanals are reacted in the presence of catalysts such as piperidine-2-carboxylic acid, pyrrolidine-2-carboxylic acid (proline), or N-methylaminoacetic acid (sarcosine).

- Temperature is controlled below 90 °C (preferably 30–80 °C) to optimize yield and prevent side reactions.

- The reaction proceeds via a two-stage mechanism, forming 3-substituted 2-hydroxy-3-formylpropionic acid esters.

- Subsequent dehydration with acetic anhydride and catalytic amounts of sodium acetate or 4-dimethylaminopyridine yields the desired ester.

Advantages : This method provides access to novel 2-hydroxy acid esters with good control over substitution patterns and stereochemistry.

Diastereoselective Synthesis via Imine Formation and Reduction

Advanced synthetic routes involve the formation of imines from (S)-aldehyde intermediates derived from (2S)-2-hydroxypropanoic acid esters, followed by stereoselective reduction.

Example : The synthesis of (S)-4-(t-butyldimethylsilyloxy)-2-pentyn-1-ol derivatives involves:

- Preparation of imines with chiral amines.

- Reduction to yield diastereomerically enriched products.

- Subsequent functional group manipulations lead to the (2S)-butyl ester.

Research Findings : Diastereomeric ratios of up to 98:2 were achieved, demonstrating high stereoselectivity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Fischer Esterification | (2S)-2-hydroxypropanoic acid, Butanol, H2SO4 | Reflux 100–120 °C, several hours | Moderate yield, risk of racemization | Classical, simple but less selective |

| Enzymatic Esterification | Lipase (e.g., Candida antarctica lipase B) | 30–50 °C, mild, solvent or solvent-free | High enantiomeric excess (>99%) | Mild, environmentally friendly |

| O-Alkylation of Protected Derivatives | Protected acid, Butyl halide, Base (NaOH, KOH) | Ambient to reflux, organic solvent | High purity, good yield | Multi-step, allows functional group control |

| Condensation of Glyoxylic Acid Esters with Alkanals | Glyoxylic acid ester, Butyraldehyde, Secondary amine-carboxylic acid catalyst | 20–90 °C, controlled addition | Good yield, novel esters | Catalytic, temperature sensitive |

| Diastereoselective Imine Formation and Reduction | (S)-aldehyde, Chiral amine, Reducing agent | Room temp to reflux, inert atmosphere | High diastereomeric ratio (up to 98:2) | Complex, high stereoselectivity |

Detailed Research Findings and Notes

Stereochemical Purity : Enzymatic and imine-based methods consistently provide high enantiomeric excess (>97%), critical for pharmaceutical applications.

Catalyst Systems : Secondary amine-carboxylic acid salts (e.g., sarcosine) enable mild and selective condensations with good heat control, minimizing side reactions and discoloration.

Reaction Control : Metered addition of aldehydes and catalysts with temperature monitoring is essential in condensation methods to maintain product stability and yield.

Yield Optimization : Multi-step protection and deprotection strategies, though more laborious, allow higher yields and purity by preventing side reactions and racemization.

Environmental and Safety Considerations : Enzymatic methods and mild catalytic processes reduce hazardous waste and energy consumption compared to traditional acid-catalyzed esterifications.

Q & A

Basic Research Question: What are the standard synthetic routes for (2S)-2-hydroxypropanoic acid butyl ester, and how do reaction conditions influence esterification efficiency?

Methodological Answer:

The synthesis typically involves acid-catalyzed esterification between (2S)-lactic acid and butanol. Key parameters include:

- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) is commonly used. PTSA reduces side reactions like dehydration .

- Temperature control : Optimal yields are achieved at 110–120°C under reflux, with prolonged heating (>6 hours) risking racemization of the chiral center .

- Solvent-free vs. solvent-assisted systems : Solvent-free conditions improve atom economy but require careful water removal (e.g., molecular sieves) to shift equilibrium toward ester formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.